molecular formula C18H30FNOSi B14801413 Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane

Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane

Cat. No.: B14801413
M. Wt: 323.5 g/mol
InChI Key: WNYSAAIULUEVSO-UHFFFAOYSA-N
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Description

Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a tert-butyl-dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(4-fluorophenyl)piperidine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorophenyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sulfonates, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurological research.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl-[[4-(4-chlorophenyl)piperidin-3-yl]methoxy]-dimethylsilane
  • Tert-butyl-[[4-(4-bromophenyl)piperidin-3-yl]methoxy]-dimethylsilane
  • Tert-butyl-[[4-(4-methylphenyl)piperidin-3-yl]methoxy]-dimethylsilane

Uniqueness

Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30FNOSi/c1-18(2,3)22(4,5)21-13-15-12-20-11-10-17(15)14-6-8-16(19)9-7-14/h6-9,15,17,20H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYSAAIULUEVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CNCCC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30FNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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